REACTION_CXSMILES
|
[C:1]1([OH:14])[CH:6]=[CH:5][C:4]([C:7]2[CH:12]=[CH:11][C:10]([OH:13])=[CH:9][CH:8]=2)=[CH:3][CH:2]=1>C(OC(=O)C)(=O)C>[C:10]([O:14][C:1]1[CH:2]=[CH:3][C:4]([C:7]2[CH:12]=[CH:11][C:10]([O:13][C:1](=[O:14])[CH3:2])=[CH:9][CH:8]=2)=[CH:5][CH:6]=1)(=[O:13])[CH3:9]
|
Name
|
|
Quantity
|
200 g
|
Type
|
reactant
|
Smiles
|
C1(=CC=C(C=C1)C1=CC=C(C=C1)O)O
|
Name
|
|
Quantity
|
1000 mL
|
Type
|
solvent
|
Smiles
|
C(C)(=O)OC(C)=O
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
-15 °C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
equipped with a cold water condenser and a polytetrafluoroethylene-coated magnetic stirring bar
|
Type
|
TEMPERATURE
|
Details
|
The mixture was heated
|
Type
|
TEMPERATURE
|
Details
|
to reflux under nitrogen
|
Type
|
DISSOLUTION
|
Details
|
all of the solid dissolved
|
Type
|
TEMPERATURE
|
Details
|
The solution was refluxed for 20 hours
|
Duration
|
20 h
|
Type
|
CUSTOM
|
Details
|
The white crystals that were formed
|
Type
|
CUSTOM
|
Details
|
were isolated by filtration
|
Type
|
WASH
|
Details
|
washed with cold acetic anhydride
|
Type
|
CUSTOM
|
Details
|
dried in a 100° C. vacuum oven overnight
|
Duration
|
8 (± 8) h
|
Name
|
|
Type
|
product
|
Smiles
|
C(C)(=O)OC1=CC=C(C=C1)C1=CC=C(C=C1)OC(C)=O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 268.4 g | |
YIELD: CALCULATEDPERCENTYIELD | 185.6% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |